N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that features a thiazole ring and an isoxazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the environment in which it is administered .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide are largely determined by the thiazole ring. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide, a similar compound, acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions . The isoxazole ring can be introduced through a cyclization reaction involving hydroxylamine and a β-ketoester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and isoxazole derivatives, such as:
- Thiazole-based drugs like sulfathiazole and tiazofurin.
- Isoxazole-based compounds like isoxazole-4-carboxamide.
Uniqueness
What sets N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide apart is its unique combination of the thiazole and isoxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-10(2)11(7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBFCZZDRFLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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